Home > Products > Screening Compounds P70024 > METHOTREXATE SODIUM
METHOTREXATE SODIUM - 15475-56-6

METHOTREXATE SODIUM

Catalog Number: EVT-361020
CAS Number: 15475-56-6
Molecular Formula: C20H21N8NaO5
Molecular Weight: 476.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methotrexate sodium, chemically known as L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, sodium salt, is a folate analog widely employed in scientific research. [] It acts as an antagonist of folic acid, a vital component in various cellular processes. [] Methotrexate sodium plays a crucial role in investigations focusing on cell growth, proliferation, and immune responses. [, , ]

Future Directions
  • Targeted drug delivery: Exploring novel drug delivery systems, such as nanoparticles and polymersomes, to improve its specificity and efficacy while minimizing off-target effects. []
  • Combination therapies: Investigating the synergistic effects of Methotrexate sodium with other therapeutic agents, such as biologics and immunomodulators, for treating various diseases. [, ]
  • Personalized medicine: Identifying biomarkers to predict individual patient responses to Methotrexate sodium therapy, enabling tailored treatment strategies and improved outcomes. []
  • Mechanism-based research: Further elucidating the complex mechanisms of action of Methotrexate sodium in different disease models, leading to the development of novel therapeutic interventions. [, ]

Cytarabine

  • Relevance: Cytarabine is frequently co-administered with Methotrexate Sodium, particularly in intrathecal chemotherapy for conditions like meningeal leukemia . Studies have investigated the stability and compatibility of these two drugs in various solutions to ensure safe and effective administration .

Hydrocortisone Sodium Succinate

  • Relevance: Similar to Cytarabine, Hydrocortisone Sodium Succinate is often administered alongside Methotrexate Sodium in intrathecal settings for conditions like meningeal carcinomatosis . Research has focused on evaluating the stability and compatibility of this three-drug combination in various solutions to optimize intrathecal administration .

Methylprednisolone Sodium Succinate

  • Relevance: Studies have explored the stability of extemporaneously prepared triple intrathecal therapy solutions containing Methotrexate Sodium, Cytarabine, and Methylprednisolone Sodium Succinate . The research highlighted Methylprednisolone Sodium Succinate as the least stable component, particularly at higher temperatures, informing proper storage and handling practices for this multi-drug formulation .

5-Fluorouracil

  • Relevance: Research investigating the compatibility of various antineoplastic drugs in intravenous admixtures identified a potential incompatibility between 5-Fluorouracil and Methotrexate Sodium . This finding underscores the importance of compatibility studies to avoid potential adverse events during co-administration of antineoplastic agents like Methotrexate Sodium and 5-Fluorouracil.

Prednisolone Sodium Phosphate

  • Relevance: Similar to 5-Fluorouracil, Prednisolone Sodium Phosphate exhibited chemical incompatibility with Methotrexate Sodium in intravenous admixtures . This information is crucial for clinicians when considering the simultaneous administration of these medications to avoid potential adverse reactions.

Vincristine Sulfate

  • Relevance: While not directly structurally related to Methotrexate Sodium, Vincristine Sulfate was included in a study assessing the compatibility of antineoplastic agents in intravenous admixtures . This research emphasizes the need for careful consideration and evaluation of potential drug interactions when combining antineoplastic agents in clinical settings, even if not structurally similar.

Cyclophosphamide

  • Relevance: Cyclophosphamide, although structurally dissimilar to Methotrexate Sodium, was studied alongside Methotrexate Sodium for its impact on the organ uptake of specific 99mTc-radiopharmaceuticals . This research highlights the potential for drug-drug interactions, even between structurally distinct compounds, emphasizing the importance of considering these interactions in clinical practice.

Adalimumab

  • Relevance: Adalimumab was compared to Methotrexate Sodium in a randomized clinical trial investigating treatment response in patients with psoriasis . The study aimed to differentiate the biological responses to these two medications with distinct mechanisms of action, ultimately informing personalized treatment strategies for psoriasis.

Glutamine

  • Relevance: Dietary glutamine supplementation was investigated for its potential impact on the concentration of Methotrexate Sodium in tumors . Although not structurally similar, this research explores the potential for nutritional interventions to modulate the pharmacokinetics and potentially enhance the therapeutic efficacy of Methotrexate Sodium.

Etanercept

  • Relevance: Etanercept is mentioned in two distinct contexts: (1) as a potential treatment for recalcitrant pemphigus vulgaris, a condition for which Methotrexate Sodium may also be used , and (2) in a study evaluating the effectiveness of different psoriasis therapies, including Methotrexate Sodium . These studies highlight the overlapping therapeutic landscapes of these medications in managing autoimmune conditions, even if their mechanisms of action differ.

Bleomycin Sulfate

  • Relevance: Although structurally unrelated, Bleomycin Sulfate was used in combination with Methotrexate Sodium and Cisplatin in a case report of a patient with hypercalcemia associated with cutaneous squamous cell carcinoma . While the study primarily focused on the cancer treatment, it illustrates the potential for combining Methotrexate Sodium with other chemotherapeutic agents to address complex clinical scenarios.

Cisplatin

  • Relevance: Similar to Bleomycin Sulfate, Cisplatin was administered alongside Methotrexate Sodium in a case report involving a patient with osteogenic sarcoma of the frontal sinus . The combination therapy aimed to target the aggressive cancer, highlighting the potential synergy between these two structurally distinct chemotherapeutic agents.

Isoniazid

  • Relevance: While primarily an antibiotic, Isoniazid was combined with Methotrexate Sodium and BCG vaccine in a study evaluating immune response and survival in patients with head and neck squamous cell carcinoma . The rationale for combining these agents likely stemmed from the immunomodulatory effects of Isoniazid, although further research is needed to elucidate its precise role in this context.

BCG Vaccine

  • Relevance: Similar to Isoniazid, BCG vaccine was co-administered with Methotrexate Sodium and Isoniazid in a study exploring immune system modulation and survival in patients with head and neck squamous cell carcinoma . The study aimed to assess the impact of this combined regimen on the immune system's ability to combat cancer, showcasing the potential for integrating immunotherapy approaches with traditional chemotherapy agents like Methotrexate Sodium.
Overview

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt, commonly known as Methotrexate sodium, is a significant compound in both chemistry and medicine. It is classified as an antineoplastic agent and a folate antagonist, widely used in the treatment of various cancers and autoimmune diseases. The compound is recognized for its ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and repair.

Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt involves several intricate steps:

  1. Starting Materials: The synthesis typically begins with diethyl N-(4-(methylamino)benzoyl)glutamate.
  2. Alkylation: This compound is subjected to alkylation with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This step introduces the pteridine moiety into the structure.
  3. Hydrolysis: Following alkylation, the product undergoes hydrolysis to yield the desired compound.

Industrial Production Methods

In an industrial setting, the same synthetic route is employed but scaled up for higher yields. Key parameters such as temperature, pH, and solvent choice are meticulously controlled to optimize product purity and yield. For instance, maintaining a specific pH during hydrolysis is crucial for preventing side reactions that could lead to impurities.

Molecular Structure Analysis

The molecular structure of Glutamic acid, N-[p-[[[2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt can be summarized as follows:

  • Molecular Formula: C19H20N8O5
  • Molecular Weight: Approximately 525.5 g/mol
  • Structural Features:
    • The compound features a glutamic acid backbone linked to a pteridine derivative through a benzoyl group.
    • The presence of amino groups contributes to its solubility and reactivity.

The three-dimensional conformation of the molecule plays a vital role in its biological activity, particularly its ability to bind to dihydrofolate reductase.

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, N-[p-[[[2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt can participate in various chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form different derivatives.
  • Reduction: The compound may undergo reduction using agents like sodium borohydride.
  • Substitution Reactions: It can also participate in substitution reactions where functional groups are exchanged.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or similar compounds.
  • Reducing Agents: Sodium borohydride for reduction processes.
  • Catalysts: Various catalysts may be employed to facilitate substitution reactions.

Control over reaction conditions such as temperature and solvent type is essential for achieving desired products while minimizing by-products.

Mechanism of Action

The mechanism of action of Glutamic acid, N-[p-[[[2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt primarily involves inhibition of dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of nucleic acids. By inhibiting this enzyme:

  1. Decreased DNA Synthesis: The inhibition leads to reduced availability of nucleotides required for DNA replication.
  2. Cell Cycle Arrest: Cancer cells are particularly affected due to their rapid division rates, leading to cell death.

This mechanism underpins its use in chemotherapy and treatment of autoimmune diseases where rapid cell proliferation occurs.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline powder.
  • Solubility: Highly soluble in water due to the presence of multiple polar functional groups.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light; should be stored in dark conditions.
  • pH Sensitivity: The compound's solubility and reactivity can vary with pH levels.

Relevant Data

The melting point and specific heat capacities are critical parameters that influence its handling and formulation in pharmaceutical applications.

Applications

Glutamic acid, N-[p-[[[2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt has diverse applications across several fields:

  1. Medicine:
    • Widely used as a chemotherapy agent for treating various cancers including leukemia and lymphoma.
    • Employed in managing autoimmune diseases like rheumatoid arthritis.
  2. Biochemical Research:
    • Utilized as a reagent in biochemical assays and research studies focusing on metabolic pathways involving folate metabolism.
  3. Pharmaceutical Industry:
    • Integral in drug formulation processes due to its properties as a folate antagonist.

This compound's unique structure allows it to effectively inhibit critical biological pathways, making it invaluable in both clinical and research settings.

Properties

CAS Number

15475-56-6

Product Name

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt

IUPAC Name

sodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate

Molecular Formula

C20H21N8NaO5

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1/t13-;/m0./s1

InChI Key

BKBBTCORRZMASO-ZOWNYOTGSA-M

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]

Synonyms

Amethopterin
Dicesium Salt Methotrexate
Hydrate, Methotrexate
Methotrexate
Methotrexate Hydrate
Methotrexate Sodium
Methotrexate, (D)-Isomer
Methotrexate, (DL)-Isomer
Methotrexate, Dicesium Salt
Methotrexate, Disodium Salt
Methotrexate, Sodium Salt
Mexate
Sodium, Methotrexate

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.